Thermal Stability: Decomposition Point Advantage Over the 5‑Position Isomer
The 2,1,4‑diazonaphthoquinone‑4‑sulfonyl chloride (CAS 36451‑09‑9) exhibits a decomposition point specification of ≥140 °C [1], whereas the 2,1,5‑isomer (CAS 3770‑97‑6) is consistently specified with a lower decomposition range of 130–139 °C . This difference is critical for pre‑bake and post‑exposure bake steps in photoresist processing, where premature thermal decomposition reduces contrast and pattern fidelity. A decomposition point ≥140 °C ensures a wider safe processing window.
| Evidence Dimension | Decomposition point (onset of thermal decomposition) |
|---|---|
| Target Compound Data | ≥140 °C (commercial specification) |
| Comparator Or Baseline | 2,1,5-DNQ sulfonyl chloride (CAS 3770-97-6): 130–139 °C (decomposition) |
| Quantified Difference | Minimum 1–10 °C higher thermal stability before decomposition onset |
| Conditions | Solid‑state thermal analysis; supplier and patent specifications |
Why This Matters
A higher decomposition point translates to a wider thermal budget during resist processing, reducing the risk of unwanted photoactive compound degradation that would compromise lithographic yield.
- [1] Benxi Ruishida Chemical Co., Ltd. Product Specification: 2.1.4‑Sulfonyl Chloride (CAS 36451‑09‑9); Decomposition point ≥140 °C. View Source
